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molecular formula C12H10O2Te B1243654 Phenol, 4,4'-tellurobis- CAS No. 144381-99-7

Phenol, 4,4'-tellurobis-

Cat. No. B1243654
M. Wt: 313.8 g/mol
InChI Key: KNEWDCWTYCKNKS-UHFFFAOYSA-N
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Patent
US05928886

Procedure details

Silyl ether 4b (54.2 g, 0.1 mol) was taken up in methanol (200 mL) in a 500 mL round bottom flask. Potassium fluoride (11.6 g, 0.2 mol) was added, and the reaction mixture was heated to reflux for 1.5 h under argon. After the reaction mixture was cooled to room temperature, it was poured into rapidly stirring water (1.2 L), using additional methanol (20 mL) to facilitate the transfer. The pH was adjusted to 14 with 10% NaOH (approx. 40 mL), and the reaction mixture was filtered through Celite diatomaceous earth. The filtrate was transferred to a separatory funnel and washed twice with dichloromethane. The aqueous layer was transferred to a 2 L Erlenmeyer flask in an ice bath, and 25% aq. acetic acid was added to pH 6, resulting in formation of a cream-colored precipitate. The product was isolated by filtration, washed with water, and air dried, to give the crude product (29 g). It was adsorbed onto flash silica gel (150 mL) using ether. Vacuum chromatography on 1 L flash silica gel, eluting with dichloromethane then 1:4 ethyl acetate:dichloromethane gave the pure product. Trituration with dichloromethane gave, in two crops, pure 4c as a yellow solid (24 g, 76%). 1H NMR (CDCl3, 5 drops DMSO) d 8.77 (2H, s), 7.29 (4H, d, J=8.4), 6.47 (4H, d, J=8.4).
Name
Silyl ether
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Te:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][Si](C(C)(C)C)(C)C)=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.[F-].[K+].O.[OH-].[Na+]>CO.ClCCl.CCOCC>[Te:15]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)[C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Silyl ether
Quantity
54.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h under argon
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
WASH
Type
WASH
Details
washed twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was transferred to a 2 L Erlenmeyer flask in an ice bath
ADDITION
Type
ADDITION
Details
25% aq. acetic acid was added to pH 6
CUSTOM
Type
CUSTOM
Details
resulting in formation of a cream-colored precipitate
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the crude product (29 g)
WASH
Type
WASH
Details
Vacuum chromatography on 1 L flash silica gel, eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
1:4 ethyl acetate:dichloromethane gave the pure product

Outcomes

Product
Name
Type
product
Smiles
[Te](C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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